(S)-2-Ethylpiperidine

Vue d'ensemble

Description

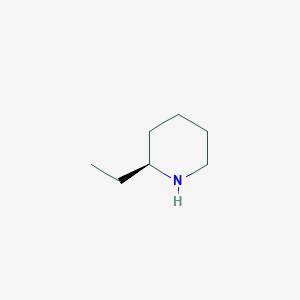

(S)-2-Ethylpiperidine is an organic compound belonging to the piperidine family, characterized by a six-membered ring containing one nitrogen atom The (S)-enantiomer indicates that the compound has a specific three-dimensional arrangement, making it optically active

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

(S)-2-Ethylpiperidine can be synthesized through several methods. One common approach involves the asymmetric hydrogenation of 2-ethyl-1,2,3,6-tetrahydropyridine using a chiral catalyst. This method ensures the production of the (S)-enantiomer with high enantiomeric purity. The reaction typically occurs under mild conditions, with hydrogen gas and a suitable solvent such as ethanol or methanol.

Industrial Production Methods

In an industrial setting, this compound can be produced through large-scale asymmetric hydrogenation processes. The use of continuous flow reactors and advanced chiral catalysts allows for efficient and cost-effective production. Additionally, the purification of the compound is achieved through crystallization or chromatography techniques to ensure high purity and yield.

Analyse Des Réactions Chimiques

Types of Reactions

(S)-2-Ethylpiperidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of secondary amines.

Substitution: The nitrogen atom in this compound can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane.

Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran.

Substitution: Alkyl halides or acyl chlorides; reactions often occur in the presence of a base such as sodium hydride or potassium carbonate.

Major Products Formed

Oxidation: N-oxides of this compound.

Reduction: Secondary amines.

Substitution: Various alkylated or acylated derivatives.

Applications De Recherche Scientifique

Scientific Research Applications

1. Pharmaceutical Development

(S)-2-Ethylpiperidine serves as a critical precursor in the synthesis of numerous pharmaceutical compounds. Its enantiomeric purity is crucial for the efficacy and safety of drugs, particularly those targeting specific biological pathways.

- Antipsychotic Drugs : Recent studies have highlighted its role in synthesizing piperidine-based antipsychotic agents, with modifications leading to improved pharmacological profiles .

- Cognitive Enhancers : The compound is also being explored for its potential in developing treatments for cognitive disorders, such as Alzheimer’s disease .

2. Organic Synthesis

The compound acts as a chiral auxiliary in asymmetric synthesis, facilitating the formation of enantiomerically enriched products.

- Building Block : It is utilized in the construction of complex organic molecules, including natural products and synthetic intermediates .

- Catalysis : Research indicates that this compound can be employed in catalytic processes to enhance reaction selectivity and yield .

3. Biological Studies

This compound has applications in biological research, particularly in studying enzyme mechanisms and receptor interactions.

- Enzyme Mechanisms : The compound is used to probe enzyme activity and understand substrate specificity due to its ability to mimic natural substrates .

- Receptor Binding Studies : It serves as a ligand in receptor binding assays, aiding in the discovery of new therapeutic targets .

Data Table: Summary of Applications

Case Studies

Case Study 1: Synthesis of Piperidine Derivatives

A study demonstrated the utility of this compound as a precursor for synthesizing various piperidine derivatives through novel catalytic methods. The research focused on optimizing reaction conditions to achieve high yields and selectivity for biologically active compounds .

Case Study 2: Optical DNA Biosensor Development

Another significant application was reported in the development of an optical DNA biosensor utilizing piperidine derivatives. The study highlighted how this compound modified nickel(II) salphen complexes improved sensor sensitivity for detecting viral DNA, showcasing its potential in medical diagnostics .

Mécanisme D'action

The mechanism of action of (S)-2-Ethylpiperidine depends on its specific application. In medicinal chemistry, it may act as a ligand binding to specific receptors or enzymes, modulating their activity. The molecular targets and pathways involved vary based on the compound’s structure and the biological system in which it is used.

Comparaison Avec Des Composés Similaires

(S)-2-Ethylpiperidine can be compared with other piperidine derivatives such as:

2-Methylpiperidine: Similar structure but with a methyl group instead of an ethyl group.

2-Phenylpiperidine: Contains a phenyl group, leading to different chemical properties and applications.

2,6-Dimethylpiperidine: Has two methyl groups, affecting its steric and electronic properties.

Activité Biologique

(S)-2-Ethylpiperidine is a chiral amine that belongs to the piperidine family, which is widely recognized for its biological significance and utility in medicinal chemistry. This compound has gained attention due to its potential pharmacological activities, particularly in the context of drug design and development. This article reviews the biological activity of this compound, summarizing key findings from various studies, including its effects on different biological targets, structure-activity relationships, and potential therapeutic applications.

This compound has the chemical formula and a molecular weight of 113.20 g/mol. Its structure features a six-membered ring containing one nitrogen atom, making it a basic amine. The stereochemistry of the compound plays a crucial role in its biological interactions.

1. Antiviral Activity

Recent studies have highlighted the potential of piperidine derivatives, including this compound, as antiviral agents. For instance, research has shown that certain piperidine-based compounds exhibit significant inhibitory effects against HIV-1 protease, with IC50 values in the nanomolar range. The structural modifications in these compounds can enhance their binding affinity to viral targets, suggesting that this compound could be further explored for its antiviral properties .

2. Anticancer Properties

Piperidine derivatives have been investigated for their anticancer activities. A study demonstrated that compounds with piperidine scaffolds could induce apoptosis in cancer cell lines, such as FaDu hypopharyngeal tumor cells. The mechanism involves interaction with specific cellular pathways that regulate cell survival and proliferation . The three-dimensional structure of this compound may contribute to its effectiveness in targeting cancer cells.

3. Neuropharmacological Effects

This compound has been studied for its potential neuropharmacological effects, particularly as a selective serotonin reuptake inhibitor (SSRI). Compounds derived from piperidines have shown promise in alleviating symptoms associated with depression while potentially minimizing side effects such as sexual dysfunction . The modification of the piperidine ring can lead to enhanced selectivity and potency at serotonin transporters.

Structure-Activity Relationships (SAR)

The biological activity of this compound can be significantly influenced by its structural features. Studies indicate that:

- Chirality : The specific stereochemistry of the compound affects its binding affinity and biological efficacy.

- Substituents : Variations in substituents on the piperidine ring can modulate pharmacological properties, enhancing or diminishing activity against specific targets .

The following table summarizes key findings related to the structure-activity relationships of piperidine derivatives:

| Compound | Target | IC50 Value (nM) | Observations |

|---|---|---|---|

| Compound 22a | HIV-1 Protease | 3.61 | High potency against wild-type variants |

| Compound 34 | SARS-CoV-2 Main Protease | <50 | Better binding affinity than Remdesivir |

| This compound | Serotonin Transporter | TBD | Potential SSRI with improved profile |

Case Study 1: Antiviral Screening

A study evaluated a series of piperidine derivatives for their ability to inhibit HIV-1 protease. Among the tested compounds, one derivative demonstrated an IC50 value of 3.61 nM, indicating strong antiviral activity. Molecular docking studies revealed favorable interactions between the compound and the enzyme's active site, suggesting that modifications to the piperidine scaffold could enhance efficacy against resistant strains .

Case Study 2: Anticancer Activity

In another investigation focusing on anticancer properties, compounds containing a piperidine core were assessed for cytotoxicity against various cancer cell lines. Results indicated that certain derivatives exhibited significant apoptotic effects compared to standard treatments like bleomycin. These findings support further exploration into the therapeutic potential of this compound in oncology .

Propriétés

IUPAC Name |

(2S)-2-ethylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N/c1-2-7-5-3-4-6-8-7/h7-8H,2-6H2,1H3/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBBKKFZGCDJDQK-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]1CCCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30415325 | |

| Record name | (S)-2-Ethylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30415325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34272-40-7 | |

| Record name | (S)-2-Ethylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30415325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.